molecular formula C10H15ClN2 B11751215 [5-Chloro-2-(2-methylpropyl)phenyl]hydrazine

[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine

Cat. No.: B11751215
M. Wt: 198.69 g/mol
InChI Key: RJRQHGRFXPKOSY-UHFFFAOYSA-N
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Description

[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol. This compound is known for its utility as a building block in the synthesis of various pharmaceuticals. Its structure consists of a phenyl ring substituted with a chlorine atom and an isobutyl group, along with a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(2-methylpropyl)phenyl]hydrazine typically involves the reaction of 5-chloro-2-(2-methylpropyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of azines or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of potential drug candidates for various therapeutic areas.

    Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(2-methylpropyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine functional group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    [5-Chloro-2-(2-methylpropyl)benzaldehyde]: A precursor in the synthesis of [5-Chloro-2-(2-methylpropyl)phenyl]hydrazine.

    [2-Chloro-5-methylphenyl]hydrazine: A structurally similar compound with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the isobutyl group and chlorine atom enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

[5-chloro-2-(2-methylpropyl)phenyl]hydrazine

InChI

InChI=1S/C10H15ClN2/c1-7(2)5-8-3-4-9(11)6-10(8)13-12/h3-4,6-7,13H,5,12H2,1-2H3

InChI Key

RJRQHGRFXPKOSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)Cl)NN

Origin of Product

United States

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